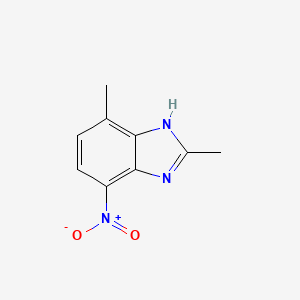![molecular formula C14H24N2 B15198692 N-[2-(aminomethyl)benzyl]-N,N-dipropylamine](/img/structure/B15198692.png)
N-[2-(aminomethyl)benzyl]-N,N-dipropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine is an organic compound that belongs to the class of amines It features a benzyl group substituted with an aminomethyl group at the ortho position and a propylpropan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2-(aminomethyl)benzyl chloride, is reacted with an appropriate amine under basic conditions to form the benzylamine intermediate.
Alkylation: The benzylamine intermediate is then subjected to alkylation with propylpropan-1-amine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and alcohols.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Aplicaciones Científicas De Investigación
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(aminomethyl)benzyl)-N-methylpropan-1-amine
- N-(2-(aminomethyl)benzyl)-N-ethylpropan-1-amine
- N-(2-(aminomethyl)benzyl)-N-butylpropan-1-amine
Uniqueness
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine is unique due to its specific substitution pattern and the presence of both benzyl and propylpropan-1-amine moieties. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H24N2 |
|---|---|
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
N-[[2-(aminomethyl)phenyl]methyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H24N2/c1-3-9-16(10-4-2)12-14-8-6-5-7-13(14)11-15/h5-8H,3-4,9-12,15H2,1-2H3 |
Clave InChI |
ZXFWHBYCFOFUOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC1=CC=CC=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


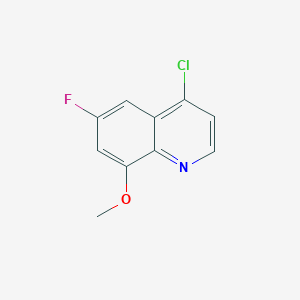
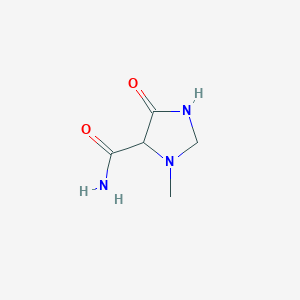

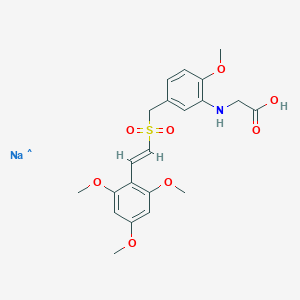


![(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one](/img/structure/B15198664.png)
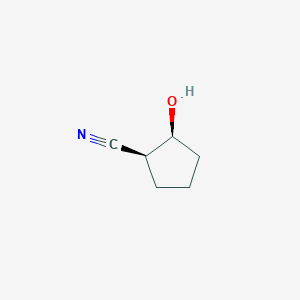


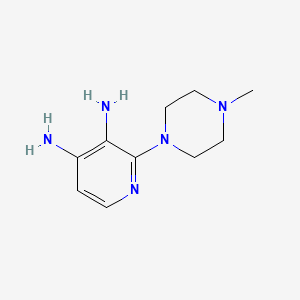
![2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B15198699.png)
![1-Propoxy-1H-benzo[d]imidazole](/img/structure/B15198700.png)
